2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound features a methoxyethyl group at position 2, a methyl group at position 5, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyethyl and methyl groups through alkylation reactions. The carboxylic acid group is often introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-(1-Formylethyl)-5-methylpyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(1-Methoxyethyl)-5-methylpyrimidine-4-methanol.
Scientific Research Applications
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methoxyethyl)-5-ethylpyrimidine-4-carboxylic acid
- 2-(1-Methoxyethyl)-5-methylpyridine-4-carboxylic acid
- 2-(1-Methoxyethyl)-5-methylpyrimidine-3-carboxylic acid
Uniqueness
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the methoxyethyl group at position 2 and the carboxylic acid group at position 4 provides distinct chemical properties and reactivity compared to other similar compounds. This unique structure can result in different biological activities and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-4-10-8(6(2)14-3)11-7(5)9(12)13/h4,6H,1-3H3,(H,12,13) |
InChI Key |
UBAFTIDKLQEGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C(C)OC |
Origin of Product |
United States |
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